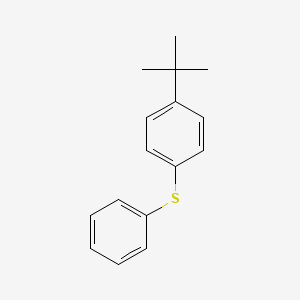

4-tert-Butyldiphenyl sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-tert-Butyldiphenyl sulfide is a chemical compound with the molecular formula C16H18S . It is used for research and development purposes .

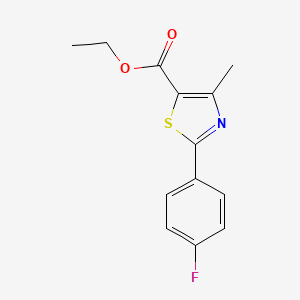

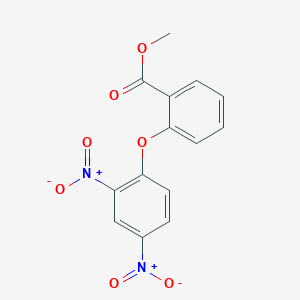

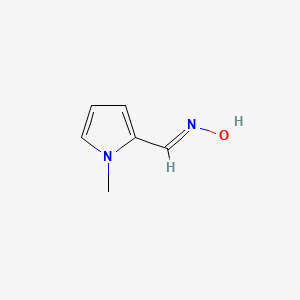

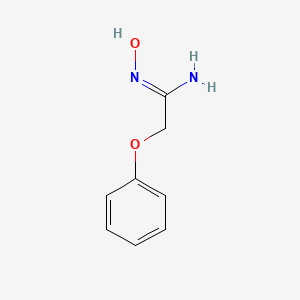

Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 18 hydrogen atoms, and 1 sulfur atom, giving it a molecular weight of 242.38 g/mol . The InChI string representation of its structure is InChI=1S/C16H18S/c1-16(2,3)13-9-11-15(12-10-13)17-14-7-5-4-6-8-14/h4-12H,1-3H3 .

Physical and Chemical Properties Analysis

This compound is a liquid at 20°C . It has a boiling point of 140°C at 1.3 mmHg . The specific gravity of the compound at 20/20°C is 1.04 , and its refractive index is 1.59 .

Scientific Research Applications

Renewable Energy Applications

Recent advancements in nanocrystals of metal sulfide materials, including compounds like 4-tert-Butyldiphenyl sulfide, have garnered significant interest in scientific research for renewable energy applications. The appeal lies in the abundant material choices with easily tunable electronic, optical, physical, and chemical properties. Metal sulfides serve as semiconducting compounds where sulfur acts as an anion coupled with a metal cation. This diverse material range provides a unique platform to explore novel chemical, physical, and electronic phenomena alongside functional properties for energy conversion methods such as electrocatalytic hydrogen generation, powder photocatalytic hydrogen generation, and photoelectrochemical water splitting. Challenges remain in terms of material dissolution, photocorrosion, and durability during water splitting processes, highlighting the need for further research in innovative metal sulfides closely aligned with energy and environmental issues (Chandrasekaran et al., 2019).

Metal Sulfide Precipitation and Environmental Applications

The study of metal sulfide precipitation, including materials like this compound, offers insights into its potential applications in environmental remediation, such as effluent treatment processes including Acid Mine Drainage (AMD) treatment and industrial hydrometallurgical processes. Despite extensive research, the field lacks integration between fundamental and applied studies, with many applied studies relying on flawed methods to evaluate metal sulfide precipitation efficiency. Future consolidation in the field is essential, focusing on robust measurement techniques and understanding complex aqueous chemistry to advance the application of metal sulfides in environmental settings (Lewis, 2010).

Hydrogen Sulfide Measurements in Biological Samples

Research on hydrogen sulfide (H2S) and related compounds, potentially including derivatives of this compound, has emphasized their biological significance, especially in physiological processes. Despite H2S's toxic properties, its role in regulating biological functions and potentially mitigating toxic side effects has been a focal point. This highlights the importance of accurately measuring H2S levels in various biological matrices to better understand its role in health and disease (Nagy et al., 2014).

Synthesis and Biomedical Applications of Sulfide Nanoparticles

Copper sulfide (CuS) nanoparticles, related to the broader category of sulfide materials including this compound, have seen burgeoning interest for their potential in biomedical applications. The focus has been on their synthesis and applications ranging from sensors to theranostics, illustrating the broad applicability of sulfide nanoparticles in detecting biomolecules, chemicals, and pathogens, as well as in molecular imaging and cancer therapy based on photothermal properties. This area remains promising for future biomedical and clinical applications (Goel et al., 2014).

Environmental and Toxicological Studies

The environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs) have been extensively studied, considering compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) which share structural similarities with this compound. These studies emphasize the need for novel SPAs with lower toxicity and environmental impact, underscoring the importance of understanding and mitigating the potential health and environmental risks associated with these compounds (Liu & Mabury, 2020).

Safety and Hazards

Properties

IUPAC Name |

1-tert-butyl-4-phenylsulfanylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18S/c1-16(2,3)13-9-11-15(12-10-13)17-14-7-5-4-6-8-14/h4-12H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRAEJDVHXHGSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)SC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465132 |

Source

|

| Record name | 4-tert-Butyldiphenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85609-03-6 |

Source

|

| Record name | 4-tert-Butyldiphenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-Butyldiphenyl Sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1312539.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)